molecular formula C4H3N5S B12929268 1H-Imidazo[4,5-d][1,2,3]triazine-4(5H)-thione CAS No. 49850-58-0

1H-Imidazo[4,5-d][1,2,3]triazine-4(5H)-thione

Cat. No.: B12929268
CAS No.: 49850-58-0
M. Wt: 153.17 g/mol
InChI Key: BQDJCKWRQSQTOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Imidazo[4,5-d][1,2,3]triazine-4(5H)-thione is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes an imidazole ring fused with a triazine ring, and a thione group at the 4-position. The presence of these functional groups endows the compound with a range of chemical and biological properties, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazo[4,5-d][1,2,3]triazine-4(5H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzimidazole with thiourea in the presence of a suitable catalyst. The reaction is usually carried out in a polar solvent such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazo[4,5-d][1,2,3]triazine-4(5H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.

Major Products Formed:

Scientific Research Applications

1H-Imidazo[4,5-d][1,2,3]triazine-4(5H)-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Imidazo[4,5-d][1,2,3]triazine-4(5H)-thione involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, it has been shown to inhibit kinases involved in cell signaling pathways, leading to the suppression of cell growth and proliferation. Additionally, the compound can interact with DNA, causing damage and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

    1H-Imidazo[4,5-d][1,2,3]triazine: A closely related compound with similar structural features but lacking the thione group.

    1H-Imidazo[4,5-d][1,2,4]triazine: Another related compound with a different arrangement of nitrogen atoms in the triazine ring.

    1H-Imidazo[4,5-e][1,2,4]triazine: A compound with a fused thiazole ring instead of a thione group.

Uniqueness: 1H-Imidazo[4,5-d][1,2,3]triazine-4(5H)-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity. This functional group allows the compound to participate in specific reactions and interact with biological targets in ways that similar compounds cannot .

Properties

CAS No.

49850-58-0

Molecular Formula

C4H3N5S

Molecular Weight

153.17 g/mol

IUPAC Name

1,5-dihydroimidazo[4,5-d]triazine-4-thione

InChI

InChI=1S/C4H3N5S/c10-4-2-3(6-1-5-2)7-9-8-4/h1H,(H2,5,6,7,8,10)

InChI Key

BQDJCKWRQSQTOE-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1)C(=S)N=NN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.